molecular formula C21H26N4O3 B5122868 1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea

1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea

Cat. No.: B5122868
M. Wt: 382.5 g/mol
InChI Key: JAKKKSLLUYJMOC-UHFFFAOYSA-N
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Description

1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperazine ring, and a phenylurea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Alkylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-21(23-17-4-2-1-3-5-17)22-8-9-24-10-12-25(13-11-24)18-6-7-19-20(16-18)28-15-14-27-19/h1-7,16H,8-15H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKKKSLLUYJMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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